molecular formula C13H7BrN2O3 B15177225 Benzonitrile, 2-(2-bromophenoxy)-5-nitro- CAS No. 99902-78-0

Benzonitrile, 2-(2-bromophenoxy)-5-nitro-

Cat. No.: B15177225
CAS No.: 99902-78-0
M. Wt: 319.11 g/mol
InChI Key: CZDHZBVMEVXJAT-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with bromophenoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(2-bromophenoxy)-5-nitro- typically involves multiple steps. One common method includes the bromination of phenoxybenzonitrile followed by nitration. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 2-(2-bromophenoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(2-bromophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenoxy moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromophenoxy and nitro groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .

Properties

CAS No.

99902-78-0

Molecular Formula

C13H7BrN2O3

Molecular Weight

319.11 g/mol

IUPAC Name

2-(2-bromophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H7BrN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H

InChI Key

CZDHZBVMEVXJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Br

Origin of Product

United States

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